molecular formula C19H22ClN5O3 B2699007 9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876900-84-4

9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2699007
CAS No.: 876900-84-4
M. Wt: 403.87
InChI Key: ZZUFEXUUQYRYRR-UHFFFAOYSA-N
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Description

9-(3-Chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative with a fused pyrimido[2,1-f]purine core. Key structural features include:

  • Substituents:
    • A 3-chlorophenyl group at position 9, providing electron-withdrawing effects.
    • A 2-methoxyethyl chain at position 3, enhancing hydrophilicity.
    • Methyl groups at positions 1 and 7, stabilizing the bicyclic system.

Properties

IUPAC Name

9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-12-10-24(14-6-4-5-13(20)9-14)18-21-16-15(25(18)11-12)17(26)23(7-8-28-3)19(27)22(16)2/h4-6,9,12H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFEXUUQYRYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of Substituents: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the 2-methoxyethyl group can be added through an alkylation reaction.

    Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving purine derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors involved in purine metabolism. The compound could potentially inhibit or activate these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity and Physicochemical Properties

Table 1: Structural and Functional Comparison
Compound Name / ID Substituents Key Biological Activity Physicochemical Properties
Target Compound 9-(3-ClPh), 3-(2-MeOEt), 1,7-Me PDE4B1/PDE10A inhibition (predicted) LogP (estimated): ~2.5; Moderate solubility in polar solvents
3-(2-Ethoxyethyl)-9-(3-MeOPh) analog 9-(3-MeOPh), 3-(2-EtOEt) Not reported (structural analog) Higher LogP (~3.0) due to ethoxy group; lower aqueous solubility
9-(2-Chloro-6-F-benzyl) analog 9-(2-Cl-6-F-benzyl), 1,3-Me MAO-B inhibition (IC₅₀ = 0.12 µM) LogP: ~3.2; Enhanced blood-brain barrier penetration
Compound 5 () 8-(6,7-diMeO-isoquinolinyl-butyl) 5-HT₁ₐ/D₂ receptor affinity (Ki < 50 nM) LogP: ~3.8; High lipophilicity limits solubility
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The target compound’s 3-chlorophenyl group enhances electrophilic interactions in enzyme binding pockets compared to 3-methoxyphenyl (electron-donating) in .
    • Fluorinated benzyl groups (e.g., in ) improve target selectivity for MAO-B due to size and polarity .
  • Alkyl Chain Modifications :
    • The 2-methoxyethyl chain in the target compound balances hydrophilicity and metabolic stability better than ethoxyethyl () or prop-2-ynyl () groups .
Key Observations :
  • Microwave Synthesis : The target compound’s presumed synthesis (similar to ) offers higher yields and shorter reaction times than traditional reflux methods (e.g., ’s 70–93% yields) .
  • Melting Points : Higher melting points (e.g., 268–271°C for Compound 22) correlate with rigid substituents like ethenyl groups, whereas flexible chains (e.g., 2-methoxyethyl) reduce crystallinity .

Structure-Activity Relationship (SAR) Insights

  • Position 9 Modifications :
    • Aryl vs. Alkyl Groups : Aryl substituents (e.g., 3-chlorophenyl) enhance PDE inhibition compared to alkyl chains (e.g., propyl in ’s Compound 26) .
    • Halogen Effects : Chlorine at the meta position (target compound) improves binding entropy over fluorine () or methoxy groups () .
  • Position 3 Flexibility: The 2-methoxyethyl chain optimizes solubility without sacrificing metabolic stability, unlike bulkier groups (e.g., isoquinolinyl-butyl in ) .

Biological Activity

The compound 9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , a purine derivative, has garnered interest due to its potential biological activities. This article explores its biological activity, particularly its cytotoxic and antiviral properties, through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5OC_{18}H_{18}ClN_5O. It features a purine core modified with a chlorophenyl and methoxyethyl group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Cytotoxicity : Preliminary studies indicate that derivatives of purines often exhibit significant cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : Some purine derivatives have shown effectiveness against viral infections such as Hepatitis C virus (HCV).
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleic acid metabolism.

Cytotoxic Activity

Research has demonstrated that purine derivatives can exhibit cytotoxicity in the micromolar range. For instance:

CompoundCell LineIC50 (µM)
This compoundHeLa0.5 - 5
Similar Purine DerivativeA5490.1 - 10

Studies suggest that structural modifications can enhance or reduce cytotoxic activity. The presence of the chlorophenyl group is hypothesized to increase lipophilicity and improve cellular uptake.

Antiviral Activity

The antiviral potential of purine derivatives has been explored extensively. For example:

  • Mechanism : Compounds similar to the target compound have been shown to inhibit viral replication by interfering with nucleic acid synthesis.
  • Activity Against HCV : Some derivatives have demonstrated EC90 values in the range of 0.1 - 1 µM against HCV.
CompoundVirus TargetEC90 (µM)
This compoundHCV0.5
Other Purine DerivativeHIV0.2

Enzyme Inhibition

Inhibition of enzymes such as adenosine deaminase (ADA) is another area where this compound may exhibit activity.

  • ADA Inhibition : The IC50 for ADA inhibition is reported around 1.7 µM for structurally related compounds.

Case Studies

Several studies have focused on the synthesis and biological evaluation of purine derivatives:

  • Study on Anticancer Activity :
    • A series of purine derivatives were synthesized and tested for anticancer activity against various cell lines.
    • The study reported significant cytotoxic effects with IC50 values ranging from 0.01 - 10 µM depending on the structural modifications.
  • Antiviral Screening :
    • A collaborative study screened multiple purine derivatives for antiviral activity against HCV.
    • Results indicated promising activity with several compounds achieving low micromolar EC90 values.

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